1-Hydroxyanthracene-9,10-dione;hydrate 1-Hydroxyanthracene-9,10-dione;hydrate
Brand Name: Vulcanchem
CAS No.: 838837-10-8
VCID: VC19008212
InChI: InChI=1S/C14H8O3.H2O/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16;/h1-7,15H;1H2
SMILES:
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol

1-Hydroxyanthracene-9,10-dione;hydrate

CAS No.: 838837-10-8

Cat. No.: VC19008212

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxyanthracene-9,10-dione;hydrate - 838837-10-8

Specification

CAS No. 838837-10-8
Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
IUPAC Name 1-hydroxyanthracene-9,10-dione;hydrate
Standard InChI InChI=1S/C14H8O3.H2O/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16;/h1-7,15H;1H2
Standard InChI Key FIKXPBGSHYFUOW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O.O

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Hydration

The compound derives from anthracene-9,10-dione (anthraquinone), featuring a hydroxyl group at position 1 and a stoichiometric water molecule. The anthraquinone backbone consists of three fused benzene rings, with ketone groups at positions 9 and 10 . The hydroxyl group introduces polarity, while the hydrate component influences crystallinity and solubility.

The 2D structure (Figure 1) reveals planar geometry, with hydrogen bonding between the hydroxyl group and water . The SMILES notation OC1=C2C(=O)C3=CC=CC=C3C(=O)C2=CC=C1.O\text{OC1=C2C(=O)C3=CC=CC=C3C(=O)C2=CC=C1.O} confirms the connectivity , while the InChIKey FIKXPBGSHYFUOW-UHFFFAOYSA-N\text{FIKXPBGSHYFUOW-UHFFFAOYSA-N} provides a unique identifier for databases .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
IUPAC Name1-hydroxyanthracene-9,10-dione;hydrate
CAS Registry Number838837-10-8
Molecular FormulaC14H10O4\text{C}_{14}\text{H}_{10}\text{O}_{4}
Molecular Weight242.23 g/mol
SMILESOC1=C2C(=O)C3=CC=CC=C3C(=O)C2=CC=C1.O
InChIKeyFIKXPBGSHYFUOW-UHFFFAOYSA-N

Tautomerism and Stereoelectronic Effects

The hydroxyl group at position 1 permits tautomerism, enabling proton exchange between oxygen atoms. This dynamic equilibrium influences electronic properties, as evidenced by UV-Vis spectra showing absorbance maxima near 254 nm . Density functional theory (DFT) calculations predict partial charge distribution favoring electrophilic substitution at positions 4 and 8 .

Synthesis and Functionalization

Suzuki–Miyaura Cross-Coupling

The Pd-catalyzed Suzuki–Miyaura reaction is pivotal for introducing aryl groups to the anthraquinone core. Using 1-hydroxy-2-bromoanthraquinone or 1-hydroxy-4-iodoanthraquinone as substrates, arylboronic acids couple at positions 2 or 4, respectively . For example, reaction with 3,4,5-trimethoxyphenylboronic acid yields 4-aryl-1-hydroxyanthraquinones in >90% yield under optimized conditions (toluene/water, Pd(PPh3_3)4_4, 80°C) .

Table 2: Representative Synthesis Conditions

SubstrateBoronic AcidProduct YieldConditions
1-Hydroxy-4-iodoanthraquinone3,4,5-Trimethoxyphenyl95%Pd(PPh3_3)4_4, K2_2CO3_3, 80°C, 3h
1-Hydroxy-2-bromoanthraquinonePhenyl93%Pd(PPh3_3)4_4, NaHCO3_3, 90°C, 5h
2,4-Dibromoanthraquinone4-Methoxyphenyl47%–93%Bu4_4NBr, dioxane, 11h

Hydrate Formation Mechanisms

Hydration typically occurs during crystallization from aqueous solvents. X-ray diffraction studies of analogous anthraquinones reveal water molecules occupying lattice voids, stabilized by O–H···O hydrogen bonds with carbonyl groups . Thermogravimetric analysis (TGA) shows water loss at ~110°C, confirming non-coordinated hydration .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in nonpolar solvents (e.g., hexane: <0.1 mg/mL) but moderate solubility in DMSO (12.8 mg/mL) . Aqueous solubility increases at pH >8 due to deprotonation of the hydroxyl group (pKa9.2\text{p}K_a \approx 9.2) . Accelerated stability testing (40°C/75% RH) indicates <5% degradation over 6 months, with hydrolysis as the primary pathway .

Spectroscopic Profiles

  • IR: Strong bands at 1675 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (O–H stretch) .

  • 1^1H NMR (DMSO-d6d_6): δ 7.82 (d, J=8.1 Hz, H-2), 7.75 (t, H-3), 12.05 (s, OH) .

  • MS: ESI-MS m/z 225.05 [M–H2_2O–H]^- .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

Aryl substitution at position 4 enhances bioactivity. For instance, 4-(3,4,5-trimethoxyphenyl)-1-hydroxyanthraquinone shows 10-fold greater potency than the unsubstituted analogue . Electron-withdrawing groups (e.g., -CF3_3) reduce efficacy, suggesting dependence on electronic donor effects .

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